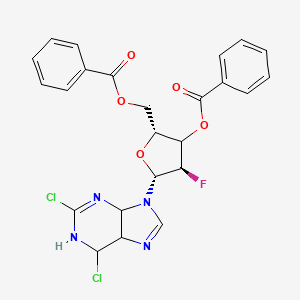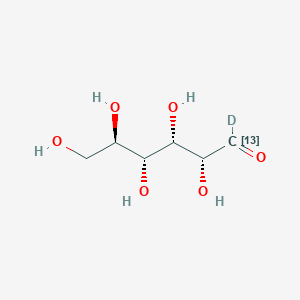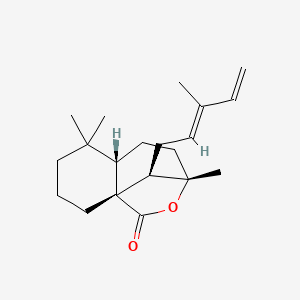
2-oxo(1,2,3,4-13C4)butanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-oxo(1,2,3,4-13C4)butanedioic acid, also known as 2-oxobutanedioic acid, is a compound with the molecular formula C4H4O5. It is a labeled version of oxobutanedioic acid where the carbon atoms are isotopically labeled with carbon-13. This compound is of interest in various scientific fields due to its unique properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo(1,2,3,4-13C4)butanedioic acid can be achieved through several methods. One common approach involves the oxidation of 2-oxobutanoic acid using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions. The reaction typically requires a solvent like water or acetic acid and is carried out at elevated temperatures to ensure complete oxidation.
Industrial Production Methods
Industrial production of this compound often involves the use of isotopically labeled precursors. The process may include the fermentation of labeled glucose or other carbon sources by microorganisms that can incorporate the carbon-13 isotope into the desired product. This method is advantageous for producing large quantities of the compound with high isotopic purity.
化学反応の分析
Types of Reactions
2-oxo(1,2,3,4-13C4)butanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce carbon dioxide and water.
Reduction: Reduction reactions can convert it into 2-hydroxybutanedioic acid.
Substitution: It can undergo substitution reactions where one of the oxygen atoms is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles such as amines, alcohols, and thiols under acidic or basic conditions.
Major Products
Oxidation: Carbon dioxide and water.
Reduction: 2-hydroxybutanedioic acid.
Substitution: Derivatives with different functional groups replacing the oxygen atom.
科学的研究の応用
2-oxo(1,2,3,4-13C4)butanedioic acid has numerous applications in scientific research:
Chemistry: Used as a tracer in isotopic labeling studies to track chemical reactions and metabolic pathways.
Biology: Employed in metabolic studies to understand the biochemical pathways involving oxobutanedioic acid.
Medicine: Investigated for its potential role in metabolic disorders and as a diagnostic tool in medical imaging.
Industry: Utilized in the production of labeled compounds for research and development purposes.
作用機序
The mechanism of action of 2-oxo(1,2,3,4-13C4)butanedioic acid involves its participation in various biochemical pathways. It acts as an intermediate in the tricarboxylic acid (TCA) cycle, where it is converted into other metabolites through enzymatic reactions. The labeled carbon atoms allow researchers to trace the movement and transformation of the compound within the metabolic network, providing insights into cellular processes and energy production.
類似化合物との比較
Similar Compounds
2-oxobutanoic acid: The non-labeled version of the compound.
2-hydroxybutanedioic acid: A reduced form of the compound.
Succinic acid: A structurally similar compound with different functional groups.
Uniqueness
2-oxo(1,2,3,4-13C4)butanedioic acid is unique due to its isotopic labeling, which makes it a valuable tool for tracing and studying metabolic pathways. The presence of carbon-13 atoms allows for precise tracking using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, providing detailed information about the compound’s behavior and interactions in various systems.
特性
分子式 |
C4H4O5 |
|---|---|
分子量 |
136.04 g/mol |
IUPAC名 |
2-oxo(1,2,3,4-13C4)butanedioic acid |
InChI |
InChI=1S/C4H4O5/c5-2(4(8)9)1-3(6)7/h1H2,(H,6,7)(H,8,9)/i1+1,2+1,3+1,4+1 |
InChIキー |
KHPXUQMNIQBQEV-JCDJMFQYSA-N |
異性体SMILES |
[13CH2]([13C](=O)[13C](=O)O)[13C](=O)O |
正規SMILES |
C(C(=O)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


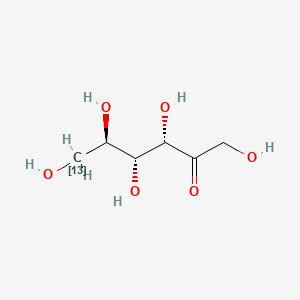

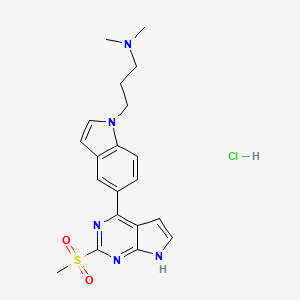
![N-[3-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]propyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide](/img/structure/B12404707.png)
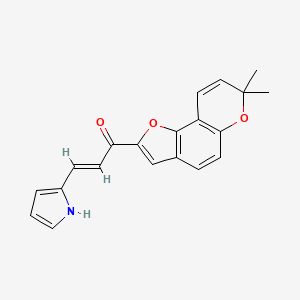
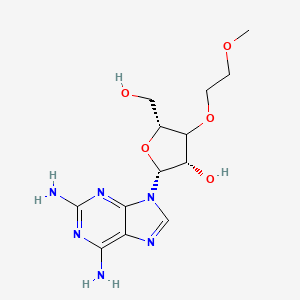
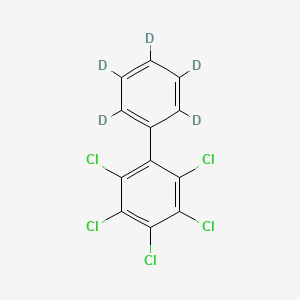
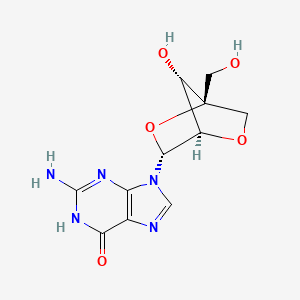
![1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12404726.png)
